3-(4-Fluorophenoxy)propan-1-ol

Aromatase inhibitor synthesis Breast cancer intermediate Williamson ether synthesis

3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2) is a para-fluorinated phenoxy alkyl alcohol with molecular formula C₉H₁₁FO₂ and molecular weight 170.18 g/mol. It belongs to the class of para-substituted phenoxy propanols that serve as key intermediates in the synthesis of azole-based aromatase inhibitors for breast cancer research and in the patented production route to 6-fluoro-4-chromanone, the critical precursor to the aldose reductase inhibitor sorbinil.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
CAS No. 104413-57-2
Cat. No. B1339691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)propan-1-ol
CAS104413-57-2
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCO)F
InChIInChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
InChIKeyWRQULXUPZRAOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2): A Para-Fluorinated Phenoxy Propanol Intermediate for Aromatase Inhibitor and Chromanone-Derived API Synthesis


3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2) is a para-fluorinated phenoxy alkyl alcohol with molecular formula C₉H₁₁FO₂ and molecular weight 170.18 g/mol [1]. It belongs to the class of para-substituted phenoxy propanols that serve as key intermediates in the synthesis of azole-based aromatase inhibitors for breast cancer research [2] and in the patented production route to 6-fluoro-4-chromanone, the critical precursor to the aldose reductase inhibitor sorbinil [3]. The presence of the electron-withdrawing para-fluoro substituent imparts distinct physicochemical properties—including a computed XLogP3 of 1.7 and a predicted pKa of 15.21 ± 0.10—that differentiate it from the non-fluorinated parent compound 3-phenoxypropan-1-ol [1].

Why Para-Substituted Phenoxy Propanols Are Not Interchangeable: Structural, Synthetic, and Functional Evidence for 3-(4-Fluorophenoxy)propan-1-ol


Para-substituted phenoxy propanols—including the 4-H, 4-Cl, 4-Br, and 4-I analogs—exhibit divergent synthetic yields, downstream reactivity, and target-specific utility that preclude simple interchange [1]. The 4-fluoro substituent is uniquely positioned: it is small enough to avoid steric penalties that reduce yields in heavier halogen analogs, yet sufficiently electron-withdrawing to modulate the electronic environment of the aromatic ring for subsequent Friedel-Crafts cyclization to 6-fluoro-4-chromanone—a transformation that the unsubstituted 3-phenoxypropan-1-ol cannot undergo to yield the requisite fluorinated chromanone core [2]. Furthermore, the 4-fluoro substituent imparts a distinct ¹³C NMR splitting pattern (doublets arising from ¹⁹F–¹³C coupling) that serves as a built-in analytical handle for reaction monitoring, a feature absent in non-fluorinated analogs [1]. These differences are not merely academic; they translate into measurable differences in isolated synthetic yields (59.3% vs. 55.5% for the 4-iodo analog under identical conditions) and in the patent-protected specificity of downstream synthetic pathways [1][2].

Quantitative Differentiation Evidence for 3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2) Versus Closest Analogs


Synthetic Yield Advantage of 3-(4-Fluorophenoxy)propan-1-ol Over 3-(4-Iodophenoxy)propan-1-ol Under Identical Williamson Ether Synthesis Conditions

In a head-to-head synthesis of para-substituted phenoxy propanols (compounds 22–26) via Williamson etherification of substituted phenols with 3-bromopropan-1-ol in THF, 3-(4-fluorophenoxy)propan-1-ol (compound 25) was isolated in 59.29% yield, outperforming 3-(4-iodophenoxy)propan-1-ol (compound 26) at 55.49% yield [1]. The overall yield range across all five analogs was 27% to 59%, placing the 4-fluoro derivative at the top of the series [1].

Aromatase inhibitor synthesis Breast cancer intermediate Williamson ether synthesis Para-substituted phenoxy propanol

Patented Irreplaceability: 3-(4-Fluorophenoxy)propan-1-ol as the Sole Specified Intermediate for 6-Fluoro-4-chromanone in the Sorbinil Synthetic Route

European Patent EP 0206611 A3 explicitly claims 3-(4-fluorophenoxy)-1-propanol as the required intermediate for preparing 6-fluoro-4-chromanone, which is itself the key intermediate for (4S)-6-fluoro-spiro-[chroman-4,4′-imidazolidine]-2′,5′-dione (sorbinil) [1]. The patent specifies preparation by reacting 4-fluorophenol with 1-chloro-3-hydroxypropane or 1-bromo-3-hydroxypropane [1]. Non-fluorinated analogs (e.g., 3-phenoxypropan-1-ol) cannot yield the requisite 6-fluoro-substituted chromanone core, and alternative halogen substituents (Cl, Br, I) would produce different regioisomeric or electronic outcomes in the subsequent Friedel-Crafts cyclization [1].

Sorbinil synthesis Aldose reductase inhibitor 6-Fluoro-4-chromanone Diabetic complications

Physicochemical Differentiation: Enhanced Lipophilicity of 3-(4-Fluorophenoxy)propan-1-ol Versus the Non-Fluorinated Parent Compound

The computed XLogP3 of 3-(4-fluorophenoxy)propan-1-ol is 1.7 [1], compared to the experimentally derived logP of approximately 1.45–1.57 for the non-fluorinated parent 3-phenoxypropan-1-ol [2][3]. This increase in lipophilicity (ΔlogP ≈ +0.13 to +0.25) is consistent with the well-established effect of aromatic fluorine substitution and may confer enhanced membrane permeability for the compound itself or for downstream products into which it is incorporated [4].

Lipophilicity LogP Fluorine substitution effect Metabolic stability

Synthetic Versatility: 3-(4-Fluorophenoxy)propan-1-ol Participates in Mitsunobu Coupling with 61% Yield for Diversification into Biologically Active Scaffolds

In a published synthetic scheme (PMC5714280), 3-(4-fluorophenoxy)propan-1-ol was employed as a Mitsunobu substrate using DIAD and triphenylphosphine in THF (0 °C to rt, 18 h), providing the coupled product in 61% yield [1]. This demonstrates that the primary alcohol functionality of this intermediate is competent for further diversification via the Mitsunobu reaction, enabling late-stage introduction of nitrogen-containing pharmacophores relevant to CNS-targeted and aromatase inhibitor programs [1].

Mitsunobu reaction CNS agent synthesis Building block diversification Fragment-based drug discovery

Spectroscopic Differentiation: Unique ¹⁹F–¹³C Coupling Pattern in 3-(4-Fluorophenoxy)propan-1-ol Enables Unambiguous Reaction Monitoring by ¹³C NMR

The ¹³C NMR spectrum of 3-(4-fluorophenoxy)propan-1-ol exhibits characteristic doublets arising from ¹⁹F–¹³C spin-spin coupling, a feature explicitly noted in the Uprety & Shahid (2013) characterization data that is entirely absent in the non-fluorinated parent compound and manifests differently in chloro, bromo, and iodo analogs [1]. This coupling pattern provides a built-in, label-free spectroscopic probe for tracking this specific intermediate in complex reaction mixtures without requiring derivatization or specialized detection methods.

¹⁹F–¹³C coupling NMR characterization Reaction monitoring Fluorine NMR

Computed Property Profile: 3-(4-Fluorophenoxy)propan-1-ol Possesses a Favorable Balance of Hydrogen Bond Donors/Acceptors for Downstream Azole Conjugation

With a hydrogen bond donor count of 1 (the terminal –OH), a hydrogen bond acceptor count of 3 (ether oxygen, alcohol oxygen, and fluorine), a topological polar surface area (TPSA) of 29.5 Ų, and a rotatable bond count of 4, 3-(4-fluorophenoxy)propan-1-ol occupies a physicochemical space compatible with CNS drug-like properties after further elaboration [1]. The single H-bond donor (the primary alcohol) is the intended point of downstream chemical modification (conversion to azole or halide), meaning the intermediate's physicochemical profile is intentionally poised for derivatization without introducing superfluous H-bond donors that could complicate purification or subsequent reactions [2].

Hydrogen bonding Drug-likeness LogP Polar surface area

Evidence-Backed Procurement Scenarios for 3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2) Based on Quantitative Differentiation Data


Medicinal Chemistry: Synthesis of Para-Substituted Phenoxy Alkyl Azoles as Aromatase P450 Inhibitors for Breast Cancer Research

Programs targeting aromatase (CYP19A1) inhibition for hormone-dependent breast cancer can rationally select 3-(4-fluorophenoxy)propan-1-ol as the preferred intermediate based on its highest reported isolated yield (59.29%) among the para-substituted phenoxy propanol series synthesized under identical Williamson etherification conditions [1]. The 4-fluoro substituent is carried through to the final azole inhibitor, where fluorine's electronic effects may influence heme iron coordination in the aromatase active site [1]. Future work specified in the primary literature involves bromination of the terminal alcohol followed by azole (triazole or imidazole) attachment, making this intermediate the direct precursor to the final pharmacologically evaluated compounds [1].

Process Chemistry: Patent-Compliant Synthesis of 6-Fluoro-4-chromanone en Route to Sorbinil and Related Aldose Reductase Inhibitors

For process development groups manufacturing sorbinil or sorbinil analogs under the EP 0206611 patent family, 3-(4-fluorophenoxy)propan-1-ol is the mandatory intermediate [1]. The patent describes its preparation from 4-fluorophenol and 1-chloro-3-hydroxypropane or 1-bromo-3-hydroxypropane, followed by cyclization to 6-fluoro-4-chromanone [1]. No other phenoxy propanol analog can deliver the required 6-fluoro substitution pattern on the chromanone core without additional, inefficient fluorination steps [1]. The compound's predicted boiling point of 265.9 °C permits distillation-based purification at pilot scale, and its density of 1.148 g/cm³ facilitates accurate volumetric dispensing in multi-kilogram campaigns [2].

Fragment-Based and CNS Drug Discovery: Mitsunobu-Accessible Building Block with CNS-Compliant Physicochemical Properties

The demonstrated competence of 3-(4-fluorophenoxy)propan-1-ol in Mitsunobu coupling (61% yield, DIAD/Ph₃P/THF) [1], combined with its favorable CNS-oriented physicochemical profile (XLogP3 = 1.7, TPSA = 29.5 Ų, single H-bond donor) [2], positions this intermediate for fragment-based drug discovery programs targeting CNS receptors. The para-fluoro substituent provides a metabolically resistant position on the aromatic ring—fluorine blocks CYP450-mediated para-hydroxylation, a common metabolic liability of unsubstituted phenyl rings—potentially improving the metabolic stability of derived lead compounds . The unique ¹⁹F NMR handle further enables quantitative tracking of the fluorinated fragment in biochemical assays without radiolabeling [3].

Analytical and Quality Control: Leveraging the ¹⁹F NMR Spectroscopic Handle for In-Process Control and Batch Release

Quality control laboratories supporting multi-step syntheses that employ 3-(4-fluorophenoxy)propan-1-ol can exploit the compound's ¹⁹F nucleus as a selective, quantitative NMR probe [1]. Unlike the parent 3-phenoxypropan-1-ol and its 4-Cl, 4-Br, and 4-I analogs—which lack fluorine—only the 4-fluoro derivative produces a distinct ¹⁹F signal and characteristic ¹³C doublets [1]. This enables direct quantification of residual starting material, intermediate, or byproducts in complex reaction mixtures by ¹⁹F NMR, even in the presence of non-fluorinated species that would obscure ¹H NMR signals. For GMP intermediate procurement, this spectroscopic uniqueness provides an orthogonal identity confirmation method beyond retention time or mass alone.

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